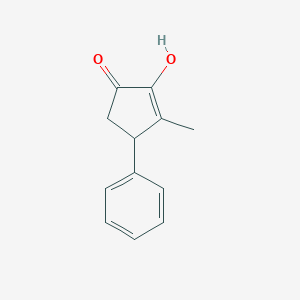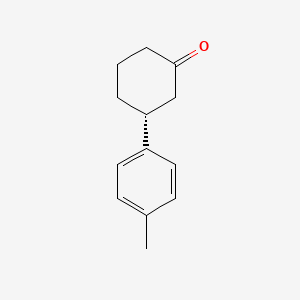![molecular formula C55H48O14P2-2 B12580832 [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)
[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite is a complex organic compound that features multiple aromatic rings and phosphite groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite likely involves multiple steps, including the formation of the aromatic rings, acetylation, methoxylation, and the introduction of phosphite groups. Typical reaction conditions might include:
Temperature: Controlled heating or cooling to facilitate specific reactions.
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency. Safety measures and environmental controls would be critical due to the complexity and potential hazards of the reactions involved.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the acetyl or methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or phosphite groups.
Substitution: Substitution reactions might involve replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a precursor for more complex molecules or as a reagent in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrial applications might involve its use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphite: A simpler phosphite compound used in organic synthesis.
Bisphenol A: An aromatic compound with similar structural features.
Methoxybenzene: A simpler aromatic compound with methoxy groups.
Properties
Molecular Formula |
C55H48O14P2-2 |
|---|---|
Molecular Weight |
994.9 g/mol |
IUPAC Name |
(1Z)-1-[(6E)-6-[(6Z)-5-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]-6-[(6Z)-3-methoxy-6-(1-oxidoethylidene)cyclohexa-2,4-dien-1-ylidene]-4-phosphooxycyclohexa-2,4-dien-1-ylidene]-4-methoxycyclohexa-2,4-dien-1-ylidene]ethanolate |
InChI |
InChI=1S/C55H50O14P2/c1-33(56)43-23-19-39(62-5)29-48(43)47-27-28-50(66-70(60)61)54(53(47)49-30-40(63-6)20-24-44(49)34(2)57)55(37-15-11-9-12-16-37,38-17-13-10-14-18-38)69-71(67-51-31-41(64-7)21-25-45(51)35(3)58)68-52-32-42(65-8)22-26-46(52)36(4)59/h9-32,56-57H,1-8H3/p-2/b43-33-,44-34-,48-47+,53-49- |
InChI Key |
CSOPYKDDPWWTRX-ZOIFNHOISA-L |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OP(OC2=C(C=CC(=C2)OC)C(=O)C)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C\5=C(C=C/C(=C\6/C=C(C=C/C6=C(\C)/[O-])OC)/C5=C/7\C=C(C=C\C7=C(/C)\[O-])OC)O[P+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OP(OC2=C(C=CC(=C2)OC)C(=O)C)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C=CC(=C6C=C(C=CC6=C(C)[O-])OC)C5=C7C=C(C=CC7=C(C)[O-])OC)O[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12580749.png)


![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)

![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
